2-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]pentanamide
Overview
Description
2-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]pentanamide is a synthetic organic compound belonging to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a benzothiazole core substituted with a methylsulfonyl group and a pentanamide chain, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]pentanamide typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as acetic acid, under acidic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation using reagents like methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Pentanamide Chain: The final step involves the acylation of the benzothiazole derivative with 2-methylpentanoyl chloride in the presence of a base like pyridine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group under appropriate conditions.
Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like halogens (e.g., bromine) or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Halogenated or nitro-substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]pentanamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole core can bind to active sites of enzymes, inhibiting their activity, while the methylsulfonyl group may enhance its binding affinity and specificity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide
- 2-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]hexanamide
- 2-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide
Uniqueness
Compared to similar compounds, 2-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]pentanamide may exhibit unique properties due to the specific length and branching of its pentanamide chain. This structural variation can influence its solubility, stability, and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)pentanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S2/c1-4-5-9(2)13(17)16-14-15-11-7-6-10(21(3,18)19)8-12(11)20-14/h6-9H,4-5H2,1-3H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXJTXLZHYYCJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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